molecular formula C10H8ClNO B8451370 2-Chloro-5-methyl-4-phenyl-1,3-oxazole

2-Chloro-5-methyl-4-phenyl-1,3-oxazole

Cat. No.: B8451370
M. Wt: 193.63 g/mol
InChI Key: JXOANEUCRPHFPV-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-4-phenyl-1,3-oxazole is a heterocyclic compound featuring an oxazole core substituted with a chlorine atom at position 2, a methyl group at position 5, and a phenyl group at position 4. Its molecular formula is C${10}$H${8}$ClNO, with a molecular weight of 193.63 g/mol. The oxazole ring, a five-membered aromatic system containing oxygen and nitrogen, confers unique electronic and steric properties.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

2-chloro-5-methyl-4-phenyl-1,3-oxazole

InChI

InChI=1S/C10H8ClNO/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

JXOANEUCRPHFPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)Cl)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 2-chloro-5-methyl-4-phenyl-1,3-oxazole and analogous compounds:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities References
This compound C${10}$H${8}$ClNO Cl (2), CH$_3$ (5), Ph (4) 193.63 Potential enzyme inhibition
5-(4-Bromophenyl)-1,3-oxazole C$9$H$6$BrNO Br (5), Ph (4) 240.06 Aromatase inhibition (IC$_{50}$ < 1 μM)
2-Amino-1,3-oxazole (BMS-337197) C$7$H$7$N$_3$O NH$2$ (2), CH$3$ (5), Ph (4) 165.15 IMPDH inhibition (IC$_{50}$ = 8 nM)
4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole C${11}$H${9}$Cl$_2$NO Cl (2, chloromethyl), CH$_3$ (5), Cl-Ph (2) 242.10 Higher lipophilicity, synthetic intermediate
2-Chloro-5-methyl-4-phenyl-1,3-thiazole C${10}$H${8}$ClNS S (1), Cl (2), CH$_3$ (5), Ph (4) 209.69 Enhanced stability, fluorescence probe applications
Key Observations:
  • Heteroatom Swap : Replacing oxygen with sulfur (as in 1,3-thiazole) enhances thermal stability and fluorescence properties, making thiazoles suitable for environmental sensing .
  • Bioactivity: Amino-substituted oxazoles (e.g., BMS-337197) exhibit potent enzyme inhibition due to hydrogen-bonding capabilities, whereas halogenated derivatives prioritize lipophilicity .
Enzyme Inhibition
  • IMPDH Inhibition: 2-Amino-1,3-oxazole derivatives (e.g., BMS-337197) show nanomolar IC$_{50}$ values, attributed to the amino group’s interaction with IMPDH’s active site. In contrast, chloro- and bromo-substituted oxazoles may require additional functional groups for comparable efficacy .
  • Aromatase Inhibition : 5-(4-Bromophenyl)-1,3-oxazole derivatives (OXL-1 to OXL-6) demonstrate sub-micromolar activity, suggesting bromine’s bulky halide enhances target binding .
Antimicrobial and Anticancer Potential
  • Thiazole Derivatives : 2-Chloro-5-methyl-4-phenyl-1,3-thiazole is structurally analogous but exhibits distinct applications in membrane polarity studies due to sulfur’s fluorescence-quenching properties .
  • Benzoxazoles : 5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole (CAS 38002-61-8) shares a chloro-phenyl motif but lacks the oxazole’s five-membered ring, reducing conformational flexibility .

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